1-Boc-4-((Hydroxyimino)methyl)piperidine
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Overview
Description
1-Boc-4-((Hydroxyimino)methyl)piperidine is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyimino group at the 4-position of the piperidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-4-((Hydroxyimino)methyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-piperidone.
Protection: The nitrogen atom of 4-piperidone is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, resulting in 1-Boc-4-piperidone.
Oximation: The carbonyl group at the 4-position is then converted to a hydroxyimino group using hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-((Hydroxyimino)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.
Scientific Research Applications
1-Boc-4-((Hydroxyimino)methyl)piperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its piperidine core.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-((Hydroxyimino)methyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The hydroxyimino group can interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Boc-4-((Hydroxyimino)methyl)piperidine can be compared with other piperidine derivatives such as:
1-Boc-4-piperidone: Lacks the hydroxyimino group, making it less reactive in certain transformations.
1-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of a hydroxyimino group, leading to different reactivity and applications.
1-Boc-4-bromopiperidine: Contains a bromine atom, making it useful for cross-coupling reactions.
The uniqueness of this compound lies in its hydroxyimino group, which provides additional reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-[(E)-hydroxyiminomethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPSCYURIXEGIG-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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